N-(furan-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-(furan-2-ylmethyl)cyclohexanecarboxamide is an organic compound that features a furan ring attached to a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)cyclohexanecarboxamide can be synthesized through a series of chemical reactions involving the coupling of furan derivatives with cyclohexane carboxylic acid derivatives. One common method involves the use of 2-furoic acid and cyclohexanecarboxylic acid, which are reacted with furfurylamine under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and efficient coupling reagents allows for the rapid and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form cyclohexanecarboxamide derivatives with reduced furan rings.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced cyclohexanecarboxamide derivatives, and substituted furan derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclohexanecarboxamide group can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and is studied for its anticancer properties.
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar in structure, this compound is used in the synthesis of other organic molecules.
Uniqueness
N-(furan-2-ylmethyl)cyclohexanecarboxamide is unique due to its specific combination of a furan ring and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6341-32-8 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H17NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) |
InChI Key |
INLHVHCDKOBBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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